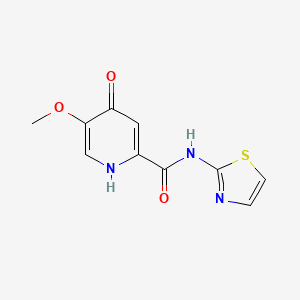
5-methoxy-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridine-2-carboxamide is a chemical compound with a complex structure that includes a methoxy group, a thiazole ring, and a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the methoxy group and the thiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The methoxy and thiazole groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-methoxy-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research explores its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is investigated for its use in developing new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-methoxy-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are conducted to elucidate these mechanisms and identify the compound’s potential therapeutic targets.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-4-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1H-pyridine-2-carboxamide
- 5-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide
Uniqueness
Compared to similar compounds, 5-methoxy-4-oxo-N-(thiazol-2-yl)-1,4-dihydropyridine-2-carboxamide stands out due to its specific structural features and the unique combination of functional groups
Properties
Molecular Formula |
C10H9N3O3S |
|---|---|
Molecular Weight |
251.26 g/mol |
IUPAC Name |
5-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C10H9N3O3S/c1-16-8-5-12-6(4-7(8)14)9(15)13-10-11-2-3-17-10/h2-5H,1H3,(H,12,14)(H,11,13,15) |
InChI Key |
BZLFCWJATBALOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC(=CC1=O)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


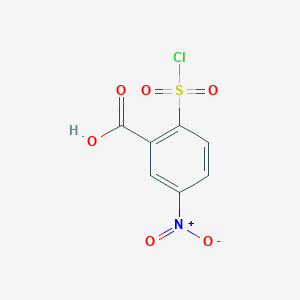

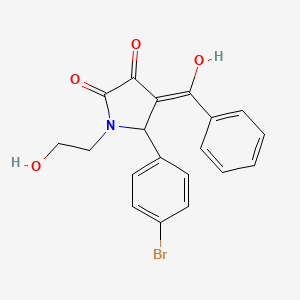
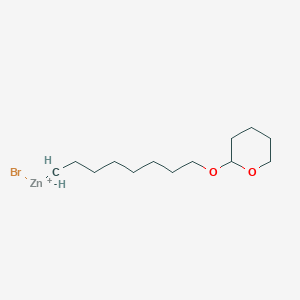

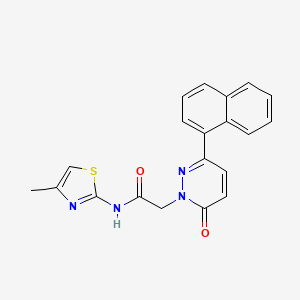

![2-(2-(6-Ethoxybenzo[d]thiazol-2-yl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14876217.png)

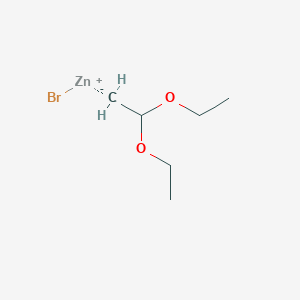
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-pyrrolo[1,2-a]pyrazine]](/img/structure/B14876235.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B14876252.png)
![3-Amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14876271.png)

